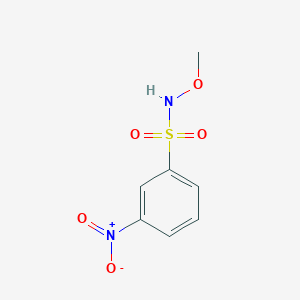![molecular formula C9H18ClN B2358484 7-Ethyl-6-azaspiro[3.4]octane hydrochloride CAS No. 2174008-04-7](/img/structure/B2358484.png)
7-Ethyl-6-azaspiro[3.4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Ethyl-6-azaspiro[3.4]octane hydrochloride” is a chemical compound with the molecular formula C9H18ClN. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “7-Ethyl-6-azaspiro[3.4]octane hydrochloride” is1S/C9H17N.ClH/c1-2-8-6-9(7-10-8)4-3-5-9;/h8,10H,2-7H2,1H3;1H . This indicates the presence of a nitrogen atom and a chloride ion in the structure, along with carbon and hydrogen atoms. Physical And Chemical Properties Analysis
“7-Ethyl-6-azaspiro[3.4]octane hydrochloride” is a powder at room temperature . It has a molecular weight of 175.7. The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Approaches : One study detailed the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, a compound structurally similar to 7-Ethyl-6-azaspiro[3.4]octane hydrochloride, via N-Boc-protected intermediates and subsequent treatment with hydrogen chloride (Mandzhulo et al., 2016).
- Diversity-Oriented Synthesis : Research has demonstrated the versatility of azaspirocycles like 7-Ethyl-6-azaspiro[3.4]octane hydrochloride in diversity-oriented synthesis. These compounds can be transformed into various functionalized pyrrolidines, piperidines, and azepines, which are significant in drug discovery (Wipf et al., 2004).
Applications in Drug Discovery
- Multifunctional Modules : A study focused on synthesizing new classes of thia/oxa-azaspiro[3.4]octanes, designed to act as multifunctional and structurally diverse modules for drug discovery, showcasing the compound's potential in medicinal chemistry (Li et al., 2013).
- Asymmetric Synthesis : Another research explored the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which can be applicable to the synthesis of 1-substituted 2-azaspiro[3.4]octane, indicating the compound's relevance in modern drug discovery (Reddy et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
7-ethyl-6-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8-6-9(7-10-8)4-3-5-9;/h8,10H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYCQULNLRKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2(CCC2)CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2358405.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358406.png)

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)


![(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2358414.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2358424.png)